![molecular formula C20H23ClN2O3 B5526081 1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)
1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone
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Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone involves multi-step chemical reactions, starting from basic organic or aromatic compounds and through processes like acetylation, alkylation, and reductive amination. For instance, synthesis methods have been developed for related piperazine derivatives, which involve reactions such as ferulic acid acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product, yielding over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Structural characterization of these compounds is typically confirmed through spectroscopic methods such as IR, 1HNMR, and MS. The molecular structure of related compounds reveals intricate details about the arrangement of atoms and the molecular geometry, which is critical for understanding their chemical behavior and interaction with biological targets (Wang Xiao-shan, 2011).
Scientific Research Applications
Kinetics and Mechanisms in Organic Chemistry
Research on the kinetics and mechanisms involving compounds similar to 1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone, such as reactions of thionocarbonates with amines, provides insights into the underlying chemical processes. These studies reveal how substituents affect reaction rates and mechanisms, offering valuable information for designing compounds with desired reactivity and stability (Castro et al., 2001).
Electrochemical Characterization and Analytical Applications
The electrochemical behavior and voltammetric determination of aryl piperazines, including derivatives similar to the compound , have been studied for their forensic relevance. These methods allow for the detection and quantification of such compounds in biological matrices, highlighting their application in forensic science and toxicology (Milanesi et al., 2021).
Synthesis and Bioactivity Studies
Synthesis and investigation of the bioactivity of piperazine derivatives, including anticancer and antituberculosis properties, are central to pharmaceutical research. These studies explore the potential therapeutic applications of these compounds, contributing to the development of new drugs (Mallikarjuna et al., 2014).
Spectroscopic Investigations for Structural and Electronic Properties
Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been applied to study the vibrational and electronic properties of phenyl substituted piperazines. These investigations help in understanding the molecular structure, stability, and reactivity of such compounds (Prabavathi et al., 2015).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-7-3-8-19(14-18)26-12-4-9-22-10-11-23(20(24)15-22)17-6-2-5-16(21)13-17/h2-3,5-8,13-14H,4,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDDECSLNRXXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone |
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